molecular formula C24H21N5O3S B11667085 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11667085
M. Wt: 459.5 g/mol
InChI Key: MZAVKLMMOGJHJY-AFUMVMLFSA-N
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Description

The compound N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide features a hybrid structure combining a 1,2,4-triazole core, a sulfanylacetohydrazide linker, and a 2,4-dihydroxyphenyl hydrazone moiety. The 2,4-dihydroxyphenyl group enhances hydrogen-bonding capacity, while the 4-methylphenyl and phenyl substituents on the triazole likely modulate lipophilicity and steric effects.

Properties

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H21N5O3S/c1-16-7-10-19(11-8-16)29-23(17-5-3-2-4-6-17)27-28-24(29)33-15-22(32)26-25-14-18-9-12-20(30)13-21(18)31/h2-14,30-31H,15H2,1H3,(H,26,32)/b25-14+

InChI Key

MZAVKLMMOGJHJY-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A thiosemicarbazide intermediate is cyclized under acidic or basic conditions to form the triazole ring. For example:

  • Reactants : 4-Methylphenylthiosemicarbazide and phenylacetylene.

  • Conditions : Reflux in ethanol with catalytic potassium hydroxide (KOH) for 6–8 hours.

  • Yield : 65–78%.

Microwave-Assisted Pellizzari Reaction

The Pellizzari reaction employs hydrazides and nitriles under microwave irradiation for rapid triazole formation:

  • Reactants : Acetohydrazide derivatives and aromatic nitriles.

  • Conditions : Microwave irradiation at 150°C for 2 hours in n-butanol with K₂CO₃.

  • Yield : 80–92%.

Table 1: Comparison of Triazole Synthesis Methods

MethodReactantsConditionsYield (%)
ThiosemicarbazideThiosemicarbazide + PhenylacetyleneKOH, ethanol, reflux65–78
Pellizzari ReactionHydrazide + NitrileMicrowave, 150°C, 2 h80–92

Introduction of the Sulfanyl Group

The sulfanyl (-S-) moiety is introduced via nucleophilic substitution:

Thiolation of Triazole Intermediates

  • Reactants : 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-ol and thiourea.

  • Conditions : Reflux in phosphorus oxychloride (POCl₃) for 4 hours.

  • Yield : 70–85%.

Alkylation with Chloroacetate Esters

  • Reactants : Triazole-thiol and ethyl chloroacetate.

  • Conditions : Stirring in dimethylformamide (DMF) with triethylamine (TEA) at room temperature.

  • Yield : 75–88%.

Formation of the Acetohydrazide Moiety

The acetohydrazide side chain is synthesized via hydrazinolysis:

Hydrazinolysis of Ethyl Esters

  • Reactants : Ethyl 2-[(triazol-3-yl)sulfanyl]acetate and hydrazine hydrate.

  • Conditions : Reflux in methanol for 3–5 hours.

  • Yield : 85–94%.

Table 2: Hydrazinolysis Optimization

Ester DerivativeSolventTime (h)Yield (%)
Ethyl sulfanylacetateMethanol385
Ethyl sulfanylacetateEthanol594

Condensation with 2,4-Dihydroxybenzaldehyde

The final hydrazone linkage is formed via Schiff base condensation:

Acid-Catalyzed Condensation

  • Reactants : 2-[(Triazol-3-yl)sulfanyl]acetohydrazide and 2,4-dihydroxybenzaldehyde.

  • Conditions : Reflux in ethanol with glacial acetic acid (24:1 ratio) for 3 hours.

  • Yield : 76–82%.

Solvent-Free Microwave Synthesis

  • Reactants : Same as above.

  • Conditions : Microwave irradiation at 100°C for 20 minutes.

  • Yield : 88–95%.

Table 3: Condensation Method Efficiency

MethodConditionsYield (%)
Acid-catalyzedEthanol, reflux, 3 h76–82
Microwave-assistedSolvent-free, 100°C, 20 min88–95

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and catalytic systems are prioritized:

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve condensation efficiency.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

Analytical Validation

Synthetic intermediates and the final product are characterized using:

  • FT-IR : Confirmation of -C=N (1590–1620 cm⁻¹) and -NH (3300 cm⁻¹) stretches.

  • ¹H NMR : Key signals include δ 8.2–8.4 ppm (imine proton) and δ 6.3–6.8 ppm (dihydroxyphenyl protons).

  • Mass Spectrometry : Molecular ion peak at m/z 459.5 [M+H]⁺.

Challenges and Optimization

  • Stereoselectivity : The E-configuration of the hydrazone is ensured by using excess aldehyde and acidic conditions.

  • Byproducts : Unreacted aldehydes are removed via recrystallization in ethanol.

Green Chemistry Approaches

  • Solvent Reduction : Microwave methods cut solvent use by 60%.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., zeolites) are reused for 5 cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted hydrazides and triazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit notable antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that triazole-containing compounds effectively combat resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Cancer Research

Anticancer Properties
this compound has shown promise in cancer research. Its structural components allow for interactions with various biological targets involved in cancer cell proliferation and survival. A recent study highlighted its ability to induce apoptosis in cancer cells by activating caspase pathways .

Study Cancer Type Mechanism Outcome
Study ABreast CancerCaspase ActivationInduction of Apoptosis
Study BLung CancerCell Cycle ArrestInhibition of Proliferation

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its pesticidal properties against various agricultural pests. Research indicates that it can effectively control pest populations while being less toxic to non-target organisms compared to conventional pesticides. This dual action makes it a candidate for developing eco-friendly pest management solutions .

Pharmaceutical Formulations

Drug Delivery Systems
Due to its unique chemical structure, this compound is being explored for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, making it a valuable component in pharmaceutical formulations aimed at improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and hydrazide moiety may play a role in binding to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring is a common scaffold in analogs, but substituents critically influence properties:

Compound Triazole Substituents (R1, R2) Key Structural Features
Target Compound 4-(4-methylphenyl), 5-phenyl Balanced lipophilicity; steric bulk
ZE-4b () 4-ethyl, 5-pyridine-2-yl Increased polarity (pyridine); moderate bulk
ZE-4c () 4-(fluorophenyl), 5-pyridine-2-yl Electron-withdrawing fluorine; polar
Compound 4-phenyl, 5-(4-chlorophenyl) Chlorine enhances lipophilicity/EWG effects
Compound 4-allyl, 5-(4-toluidinomethyl) Allyl introduces reactivity; toluidine adds H-bonding

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target’s 4-methylphenyl (electron-donating) contrasts with chlorine () or fluorine (ZE-4c), which may alter electronic distribution and reactivity.
  • Aromatic vs.

Hydrazone Moiety Modifications

The hydrazone linker’s aromatic group dictates hydrogen-bonding and metal-chelating abilities:

Compound Hydrazone Substituent Functional Implications
Target Compound 2,4-dihydroxyphenyl Strong H-bonding; metal chelation potential
Compound 2-ethoxyphenyl Reduced H-bonding (ethoxy is less polar)
Compound 4-hydroxybenzylidene Single hydroxyl limits chelation capacity
Compounds Piperazine-linked benzylidenes Enhanced basicity; nitro groups add EWG effects

Key Observations :

  • Hydroxyl Group Positioning : The target’s 2,4-dihydroxy configuration enables stronger antioxidant activity (via radical scavenging) compared to single-hydroxyl analogs ().
  • Ethoxy vs. Hydroxy : ’s ethoxy group reduces polarity, possibly improving blood-brain barrier penetration but diminishing antioxidant efficacy.

Physicochemical Properties

  • Solubility : The dihydroxyphenyl group increases water solubility compared to ethoxy or chloro analogs.
  • Lipophilicity (LogP) : Estimated higher than ZE-4b (pyridine) but lower than ’s chlorophenyl derivative.
  • Stability : The hydrazone linkage may be prone to hydrolysis under strong acidic/basic conditions, a common trait in analogs.

Biological Activity

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This compound features a combination of hydroxyl groups and a triazole ring structure, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N5O3SC_{20}H_{21}N_{5}O_{3}S, with a molecular weight of 411.5 g/mol. The IUPAC name is this compound. The structure includes:

  • Hydroxyl groups : Contributing to solubility and reactivity.
  • Triazole ring : Known for its biological activity against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.

Microorganism Activity Observed
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansSignificant

In particular, related triazole derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH and ABTS assays. Compounds with similar structures have demonstrated strong radical scavenging abilities:

Compound DPPH IC50 (µM) ABTS IC50 (µM)
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-...15.012.5
Ascorbic Acid10.08.7

These results indicate that the compound can effectively neutralize free radicals, thereby potentially reducing oxidative stress in biological systems .

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have been documented in various studies. Compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines in vitro.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydrazide derivatives against a range of pathogens. The results indicated that compounds bearing the triazole moiety exhibited enhanced activity compared to their non-triazole counterparts .
  • Antioxidant Properties Assessment : Another research focused on the antioxidant activities of various substituted triazoles revealed that compounds similar to N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-... showed IC50 values comparable to established antioxidants like ascorbic acid .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including triazole ring formation, thioether linkage creation, and hydrazone condensation. Key steps include:

  • Triazole Ring Synthesis : Reacting substituted phenylhydrazines with thiourea derivatives under reflux in ethanol or methanol, often catalyzed by cesium carbonate .
  • Thioether Formation : Alkylation of the triazole-thiol intermediate with chloroacetohydrazide derivatives in DMSO or DMF, requiring precise pH control (7.5–8.5) to avoid side reactions .
  • Hydrazone Condensation : Schiff base formation between the hydrazide moiety and 2,4-dihydroxybenzaldehyde, typically in ethanol under reflux (70–80°C) for 6–8 hours . Optimization : Reaction yields (>75%) are achieved by monitoring progress via TLC and adjusting solvent polarity (e.g., switching from ethanol to DMF for poorly soluble intermediates) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and hydrazone geometry (E/Z isomerism). Aromatic protons appear as multiplets at δ 6.8–8.2 ppm, while the hydrazone CH=N proton resonates at δ 8.3–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 505.5) and fragmentation patterns .

Q. What are the primary biological targets or assays for this compound?

  • Antimicrobial Activity : Tested against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria via broth microdilution (MIC values: 8–32 µg/mL) .
  • Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ≈ 12 µM), with mechanism studies focusing on caspase-3/7 activation .
  • Enzyme Inhibition : Screened against COX-2 or tyrosine kinases using fluorescence-based assays (IC₅₀ values reported in µM range) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across similar triazole-hydrazone derivatives?

Contradictions often arise from:

  • Structural Variations : Minor substitutions (e.g., methoxy vs. hydroxyl groups) alter solubility and target binding. Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
  • Assay Conditions : Variability in serum content or incubation time affects results. Standardize protocols (e.g., 10% FBS in MTT assays) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Synergistic Effects : Test combinations with clinical agents (e.g., cisplatin) to identify potentiation mechanisms via isobologram analysis .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Prodrug Design : Mask phenolic -OH groups (2,4-dihydroxyphenyl moiety) with acetyl or PEGylated protectors to reduce Phase II glucuronidation .
  • Structural Rigidity : Introduce methyl groups at the triazole C4 position to hinder cytochrome P450-mediated oxidation .
  • Pharmacokinetic Profiling : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify vulnerable sites. Half-life (t₁/₂) improvements from <30 min to >2 hours have been achieved via these modifications .

Q. How can computational methods guide the optimization of this compound’s selectivity?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 5KIR). Key findings: The sulfanyl group forms hydrogen bonds with Arg120, while the triazole ring engages in π-π stacking with Tyr355 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate stable poses, while higher fluctuations suggest off-target risks .
  • ADMET Prediction : Tools like SwissADME predict BBB permeability (negative) and CYP2D6 inhibition (high), guiding structural tweaks .

Methodological Guidance Table

Research Challenge Recommended Approach Key References
Low synthetic yieldOptimize solvent (DMF > ethanol) and pH (8.0 ± 0.2)
Bioactivity variabilityStandardize assays with 10% FBS and 24h incubation
Poor metabolic stabilityAcetylate phenolic -OH groups; test in microsomal assays
Target selectivity concernsPerform MD simulations (RMSD <2 Å) and QSAR modeling

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